molecular formula C8H7ClO4S B2554557 3-(Chlorosulfonylmethyl)benzoic acid CAS No. 1258540-34-9

3-(Chlorosulfonylmethyl)benzoic acid

Cat. No.: B2554557
CAS No.: 1258540-34-9
M. Wt: 234.65
InChI Key: XQIDIUNHDHXJJN-UHFFFAOYSA-N
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Description

3-(Chlorosulfonylmethyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .


Synthesis Analysis

The synthetic method of 3-chloromethyl benzoic acid involves the use of chlorobenzoyl chloride and paraformaldehyde in a solvent under Lewis acid catalysts such as zinc dichloride, ferric trichloride . This method is a single-step reaction, easy to control, safe, and yields a high product. The raw materials are inexpensive and readily available .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO4S . It has a molecular weight of 234.66 .


Chemical Reactions Analysis

This compound is a sulfonyl halide . Sulfonyl halides are reactive compounds that can participate in various chemical reactions.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.66 . The physical and chemical properties of this compound are not explicitly stated in the search results.

Scientific Research Applications

Synthesis of Benzimidazoles

Shitole et al. (2016) demonstrated the use of chlorosulfonic acid as a catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. This method is noted for its short reaction times, moderate to excellent yields, and practicality for efficient and economical synthesis processes (Shitole et al., 2016).

Biosynthesis of Methyl Esters

Harper et al. (1989) reported on chloromethane acting as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus, demonstrating a broad-specificity methylating system capable of esterifying a wide range of acids (Harper et al., 1989).

Pharmaceutical and Environmental Applications

Del Olmo, Calzada, and Nuñez (2017) discussed the presence and use of benzoic acid and its derivatives in foods, pharmaceuticals, and environmental contexts, highlighting their widespread occurrence and potential public health concerns (Del Olmo, Calzada, & Nuñez, 2017).

Thermodynamic Study

Reschke et al. (2016) conducted a thermodynamic study on benzoic acid and chlorobenzoic acids, addressing their phase behavior with water and organic solvents, crucial for process design in pharmaceutical research (Reschke et al., 2016).

Liquid-Crystalline Complexes

Kishikawa, Hirai, and Kohmoto (2008) explored the fixation of multilayered structures of liquid-crystalline complexes involving benzoic acid derivatives, showcasing the potential for advanced material design and nanotechnology applications (Kishikawa, Hirai, & Kohmoto, 2008).

Safety and Hazards

3-(Chlorosulfonylmethyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Mechanism of Action

Target of Action

It is known that this compound is a sulfonyl halide , a class of compounds that are often used in organic synthesis due to their reactivity.

Mode of Action

The exact mode of action of 3-(Chlorosulfonylmethyl)benzoic acid is not well-documented. As a sulfonyl halide, it is likely to be reactive and may interact with various biological targets. Sulfonyl halides are known to be electrophilic and can react with nucleophiles in biological systems .

Biochemical Pathways

For instance, they can participate in the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good bioavailability. The presence of the sulfonyl halide group may affect its stability and reactivity, potentially influencing its pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Additionally, the biological environment within which the compound acts (e.g., cellular microenvironment) can also influence its efficacy .

Properties

IUPAC Name

3-(chlorosulfonylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIDIUNHDHXJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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